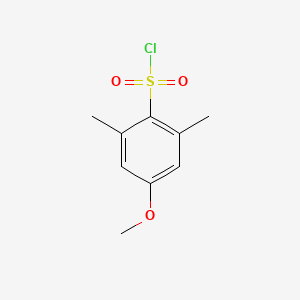

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARJAHHRGCAAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579530 | |

| Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55661-08-0 | |

| Record name | 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,6-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride

This document provides a comprehensive technical overview of the core physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a detailed understanding of this reagent's characteristics for its effective handling, application, and analysis.

Introduction and Chemical Identity

This compound, identified by CAS Number 55661-08-0, is an aromatic sulfonyl chloride.[1][2] Such compounds are pivotal in organic synthesis, primarily as reagents for introducing sulfonyl groups onto other molecules, often to form sulfonamides or sulfonate esters. The "Mds" (4-methoxy-2,6-dimethylbenzenesulfonyl) group, in particular, can serve as a protecting group for amines, offering distinct steric and electronic properties due to the ortho-methyl and para-methoxy substituents. A thorough understanding of its physical properties is the foundation for its safe and effective use in any research or development setting.

Core Physical Properties Summary

The fundamental physical characteristics of this compound are summarized below. It is critical to note that several of these values are derived from computational predictions, as extensive experimental data for this specific molecule is not widely published.[1]

| Property | Value | Source |

| CAS Number | 55661-08-0 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.7 g/mol | [1] |

| Melting Point | 106.36 °C | Predicted[1] |

| Boiling Point | ~356.1 °C (at 760 mmHg) | Predicted[1] |

| Density | 1.285 g/cm³ | Predicted[1] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from analogs[3] |

Detailed Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range close to the literature value suggests high purity. The computationally predicted melting point is 106.36 °C.[1]

This protocol outlines the standard method for verifying the melting point in a laboratory setting.

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (e.g., to ~85 °C).

-

Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

-

Polar Protic Solvents (e.g., Water, Alcohols): Expected to be poorly soluble and reactive. Sulfonyl chlorides readily hydrolyze in the presence of water and react with alcohols.[4][5]

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone, Ethyl Acetate): Expected to be soluble. These solvents are standard choices for reactions involving sulfonyl chlorides as they can dissolve the reagent without reacting with it.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited to moderate solubility. The aromatic ring may promote solubility in toluene over aliphatic hexane.

-

Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, toluene, hexane).

-

Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Observation: Agitate each tube using a vortex mixer for 30 seconds. Observe if the solid dissolves completely.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent at room temperature. Note any signs of reaction, such as fuming or color change, particularly in protic solvents.

Caption: General Workflow for Spectroscopic Analysis.

Safety and Handling

Based on safety data sheets for analogous sulfonyl chlorides, this compound must be handled with significant care. [6][7][8][9]

-

Corrosivity: The compound is expected to be corrosive, causing severe skin burns and serious eye damage. [6][8][10]Always handle in a fume hood.

-

Reactivity: It is moisture-sensitive and will react with water, potentially releasing corrosive hydrogen chloride gas. [5][9]* Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a face shield are mandatory. [6][9]A lab coat must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols. [9][11]

Conclusion

This compound is a solid aromatic sulfonyl chloride with a predicted melting point of 106.36 °C. [1]Its solubility is likely highest in polar aprotic solvents, while it is reactive towards protic solvents like water. Spectroscopic analysis is crucial for confirming its structure. Due to its corrosive and water-reactive nature, strict adherence to safety protocols is essential during its handling and use. This guide provides the foundational knowledge required for incorporating this valuable reagent into advanced synthetic applications.

References

-

This compound | C9H11ClO3S. BuyersGuideChem. [Link]

-

4-Methoxybenzenesulfonyl chloride - Solubility of Things. Solubility of Things. [Link]

-

4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. PubChem. [Link]

Sources

- 1. This compound | C9H11ClO3S - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 55661-08-0 [chemicalbook.com]

- 3. 4-Methoxybenzenesulfonyl chloride, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. SDS of this compound, Safety Data Sheets, CAS 55661-08-0 - chemBlink [chemblink.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. matrixscientific.com [matrixscientific.com]

synthesis of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the (MdsCl), a sterically hindered sulfonyl chloride of significant interest in medicinal chemistry and peptide synthesis. We delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and offer expert insights into the critical parameters that govern the success of this synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable reagent.

Introduction: The Strategic Importance of this compound (MdsCl)

This compound, commonly abbreviated as MdsCl, is an aromatic sulfonyl chloride that has found a crucial niche as a protecting group, particularly for the guanidino function of arginine in solid-phase peptide synthesis.[1] Its utility stems from a finely tuned balance of stability and lability. The steric hindrance provided by the two ortho-methyl groups, combined with the electron-donating effect of the para-methoxy group, confers significant stability to the resulting sulfonamide under various conditions, yet allows for its clean removal with specific reagents like trifluoroacetic acid (TFA).[1]

The synthesis of MdsCl is a classic example of electrophilic aromatic substitution, specifically the chlorosulfonation of an activated aromatic ring. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity and yield is paramount for its successful and safe execution in a laboratory setting. This guide will illuminate these aspects, transforming a literature procedure into a robust and reproducible workflow.

The Synthetic Strategy: Electrophilic Chlorosulfonation

The most direct and widely employed method for the synthesis of MdsCl is the direct chlorosulfonation of the corresponding aromatic precursor, 1-methoxy-3,5-dimethylbenzene (3,5-dimethylanisole).

Reaction Scheme:

Figure 1: Overall reaction for the chlorosulfonation of 3,5-dimethylanisole.

The core of this transformation lies in the reaction of the electron-rich anisole ring with chlorosulfonic acid (ClSO₃H). This single reagent serves as both the source of the electrophile (a sulfur trioxide-like species) and the chlorinating agent.

Mechanistic Insights and Rationale for Reagent Selection

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key considerations are:

-

Activating Groups: The methoxy (-OCH₃) group is a powerful activating, ortho-, para-directing group due to its resonance effect. The two methyl (-CH₃) groups at the 3- and 5-positions are also activating and ortho-, para-directing through an inductive effect.

-

Regioselectivity: The combined directing effects of these three groups strongly favor electrophilic attack at the 2-, 4-, and 6-positions. The 4-position (para to the methoxy group) is the most electronically activated and sterically accessible site. This high degree of regioselectivity is a key advantage, leading to a clean reaction with minimal formation of isomeric byproducts.

-

Chlorosulfonic Acid (ClSO₃H): This reagent is the gold standard for such transformations. It is a potent electrophilic agent that directly installs the sulfonyl chloride group onto the aromatic ring. Its high reactivity necessitates careful handling and strict temperature control to prevent undesired side reactions, such as polysubstitution or degradation of the starting material.

The following diagram illustrates the logical workflow of the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly corrosive and reactive substances. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Molecular Wt. | Notes |

| 3,5-Dimethylanisole | 1076-57-9 | C₉H₁₂O | 136.19 | Starting material. Ensure it is anhydrous. |

| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Highly corrosive. Reacts violently with water. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Reaction solvent. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization solvent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |

| Crushed Ice | - | H₂O (solid) | 18.02 | For quenching the reaction. |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter.

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an anhydrous atmosphere.

-

-

Charging the Reactor:

-

To the reaction flask, add 3,5-dimethylanisole (13.6 g, 0.1 mol, 1.0 equiv).

-

Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

-

Begin stirring to dissolve the starting material completely.

-

-

Reaction Execution:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Charge the dropping funnel with chlorosulfonic acid (29.1 g, 17.0 mL, 0.25 mol, 2.5 equiv).

-

Causality Note: Using an excess of chlorosulfonic acid ensures the complete conversion of the starting material.

-

Add the chlorosulfonic acid dropwise to the stirred solution over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition. A vigorous evolution of HCl gas will be observed. The reaction mixture will typically turn dark.

-

Expertise Note: The slow addition rate is essential to control the highly exothermic nature of the reaction and prevent the formation of potential byproducts from overheating.

-

-

Reaction Monitoring and Completion:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the mixture slowly warm to room temperature, stirring for another 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Prepare a 1 L beaker containing approximately 400 g of crushed ice.

-

Safety First: In the fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with steady stirring. This quenching step is highly exothermic and will generate a large amount of HCl gas.

-

The desired product will precipitate as a solid.

-

Stir the slurry for 15-20 minutes to ensure all excess chlorosulfonic acid is decomposed.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral to pH paper. This removes any residual acids.

-

-

Purification and Characterization:

-

The crude, damp solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot hexane, cool to room temperature, and then in an ice bath to induce crystallization.

-

Filter the purified crystals and wash with a small amount of cold hexane.

-

Dry the final product under high vacuum to a constant weight.

-

The pure this compound should be a white to off-white crystalline solid.

-

Expected Yield: 75-85%.

-

Characterization: Melting point: 80-81 °C.[1] Elemental Analysis for C₉H₁₁ClO₃S: Calculated: C, 46.06; H, 4.72. Found (example): C, 46.15; H, 4.70.

-

Troubleshooting and Expert Recommendations

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure 2.5 equivalents of chlorosulfonic acid are used. Increase the reaction time at room temperature after addition. |

| Loss of product during work-up. | Ensure the quenching and washing steps are performed with ice-cold water to minimize the solubility of the product. Be careful not to use excessive solvent during recrystallization. | |

| Dark, Oily Product | Reaction temperature was too high, leading to degradation or side reactions. | Strictly maintain the temperature below 5 °C during the addition of chlorosulfonic acid. Ensure the addition is slow and dropwise. |

| Product Fails to Solidify | Presence of impurities or incomplete reaction. | Ensure the starting material is pure and anhydrous. After quenching, stir the aqueous slurry vigorously and scratch the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, extract with DCM, wash, dry, and concentrate. |

| Product Hydrolyzes | Exposure to moisture for a prolonged period. | Sulfonyl chlorides are sensitive to hydrolysis. Minimize exposure to atmospheric moisture. Dry the final product thoroughly and store it in a desiccator over a drying agent. |

Conclusion

The is a straightforward yet demanding procedure that hinges on careful execution and an appreciation for the reactivity of the reagents involved. By adhering to the principles of controlled electrophilic aromatic substitution and following a meticulous experimental protocol, researchers can reliably produce this valuable reagent in high yield and purity. This guide provides the necessary framework, blending established chemical theory with practical, experience-driven insights to empower scientists in their synthetic endeavors.

References

-

Hogan, J. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 634–639. Available at: [Link][2][3]

-

Yajima, H., & Fujii, N. (1986). U.S. Patent No. 4,487,726. Washington, DC: U.S. Patent and Trademark Office. Available at: [1]

-

PrepChem (2023). Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link][4]

Sources

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride (Mds-Cl) for Advanced Organic Synthesis

Foreword: Navigating the Nuances of Guanidino Group Protection in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired outcomes. The guanidino side chain of arginine, with its high basicity and nucleophilicity, presents a formidable challenge. Incomplete protection can lead to a host of side reactions, including acylation, sulfonylation, and modifications of other sensitive residues. The choice of a suitable protecting group for arginine is therefore a critical decision that can significantly impact the efficiency, purity, and overall success of a synthetic campaign.

This technical guide provides an in-depth exploration of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride (Mds-Cl), a specialized reagent for the protection of the arginine guanidino group. We will delve into its synthesis, reactivity, and optimal application, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern its efficacy. This guide is intended for researchers, scientists, and drug development professionals who seek not only to apply this reagent but also to understand the causality behind its performance, enabling more informed and strategic decisions in their synthetic endeavors.

Physicochemical Properties and Safety Profile

This compound, also known as Mds-Cl, is a white to off-white crystalline solid. A comprehensive understanding of its physical and chemical properties is the foundation for its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 55661-08-0 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | [2] |

| Molecular Weight | 234.70 g/mol | [2] |

| Boiling Point | 167-170 °C at 16 Torr | ChemicalBook |

| Density | 1.285 g/cm³ | ChemicalBook |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook |

Safety and Handling:

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. As with all sulfonyl chlorides, it is sensitive to moisture and will react with water to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of Mds-Cl is typically achieved through the chlorosulfonation of 3,5-dimethylanisole. The methoxy and dimethyl groups on the aromatic ring direct the electrophilic substitution to the 4-position, leading to the desired product with high regioselectivity.

Experimental Protocol: Chlorosulfonation of 3,5-Dimethylanisole

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[4][5]

Materials:

-

3,5-Dimethylanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

n-Hexane

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylanisole (1 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of anisole).

-

Cool the solution to -10 to -5 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (2 to 2.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C. Vigorous gas evolution (HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a 5% aqueous solution of sodium bicarbonate. This will neutralize the excess chlorosulfonic acid and the generated HCl.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from n-hexane to yield a crystalline solid.

The Mds Group in Peptide Synthesis: A Superior Choice for Arginine Protection

The 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) group has emerged as a highly effective protecting group for the guanidino function of arginine in peptide synthesis.[6] Its utility stems from a carefully balanced combination of stability under coupling conditions and lability under specific acidic conditions for deprotection.

Mechanism of Protection:

The protection of the arginine guanidino group with Mds-Cl proceeds via a nucleophilic substitution reaction. The highly nucleophilic guanidino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or a tertiary amine, to neutralize the hydrochloric acid generated during the reaction.[2]

Caption: Protection of Arginine with Mds-Cl.

Protocol for Mds Protection of Z-Arginine:

The following is a representative protocol for the protection of the guanidino group of N-α-benzyloxycarbonyl-arginine (Z-Arg-OH).[2]

Materials:

-

Z-Arg-OH

-

This compound (Mds-Cl)

-

4N Sodium hydroxide (NaOH) solution

-

Acetone

-

Citric acid

-

Ethyl acetate

Procedure:

-

Dissolve Z-Arg-OH (1 equivalent) in a mixture of 4N NaOH and acetone at room temperature.

-

Cool the solution in an ice bath.

-

Add a solution of Mds-Cl (2 equivalents) in acetone dropwise to the cooled Z-Arg-OH solution over a period of one hour.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Acidify the reaction mixture with solid citric acid.

-

Remove the acetone by distillation under reduced pressure.

-

Extract the resulting oily substance with ethyl acetate.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate layer under reduced pressure to obtain the Mds-protected Z-arginine.

Deprotection of the Mds Group: Conditions and Mechanism

A key advantage of the Mds protecting group is its facile removal under specific acidic conditions, while remaining stable to other reagents commonly used in peptide synthesis, such as those for hydrogenolysis or dilute acid treatment.[6]

Deprotection Conditions:

The Mds group is typically removed using a solution of trifluoroacetic acid (TFA) in the presence of a scavenger, such as thioanisole.[6][7] The reaction is generally carried out at room temperature or slightly elevated temperatures (e.g., 50 °C) for a period of 1 to 5 hours.[2]

Mechanism of Deprotection:

The acid-catalyzed deprotection of the Mds-guanidino group is thought to proceed via a protonation-initiated cleavage mechanism. The strong acid (TFA) protonates the sulfonamide nitrogen, making the sulfonyl group a better leaving group. The electron-donating methoxy and methyl groups on the aromatic ring stabilize the resulting sulfonyl cation, facilitating the cleavage. The scavenger (thioanisole) plays a crucial role in trapping the reactive sulfonyl species, preventing side reactions with sensitive amino acid residues like tryptophan.[8][9]

Caption: Deprotection of Mds-Arginine.

Comparative Analysis: Mds-Cl vs. Other Sulfonyl Protecting Groups

In the landscape of arginine protection, several sulfonyl-based groups are commonly employed, including 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The choice between these depends on the specific requirements of the synthesis, particularly the acid lability of other protecting groups in the peptide.

| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Potential Drawbacks |

| Mds | 4-Methoxy-2,6-dimethylbenzenesulfonyl | TFA / Thioanisole | Readily cleaved with TFA, good stability. | Can lead to sulfonation of tryptophan if not properly scavenged.[10] |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | TFA / Scavengers | More acid labile than Mtr. | Can also cause sulfonation of tryptophan.[11] |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA / Scavengers | More acid labile than Pmc. | Generally preferred for complex peptides with multiple arginines.[12] |

The Mds group offers a favorable balance of stability and lability, making it a valuable tool in many synthetic strategies. Its cleavage kinetics are generally faster than those of the older mesitylene-2-sulfonyl (Mts) group but may be slightly slower than the more modern Pbf group.[12] The primary side reaction of concern with all sulfonyl-based arginine protecting groups is the potential for sulfonation of tryptophan residues during deprotection.[10] The use of effective scavengers like thioanisole is crucial to mitigate this risk.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.8-4.0 ppm, two singlets for the two non-equivalent methyl groups on the aromatic ring in the range of 2.2-2.6 ppm, and a singlet for the remaining aromatic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbon around 55-60 ppm, the methyl carbons in the aliphatic region, and distinct signals for the aromatic carbons, including the carbon attached to the sulfonyl group which will be significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

Broader Applications in Organic Synthesis

While the primary application of this compound is in peptide synthesis for the protection of arginine, its reactivity as a sulfonylating agent suggests potential for broader applications in organic synthesis. Sulfonyl chlorides are known to react with a variety of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfonic acid esters, respectively.[1][15] The specific steric and electronic properties of the Mds group may offer unique advantages in terms of selectivity and reactivity in these transformations, an area that warrants further exploration by synthetic chemists.

Conclusion: A Versatile and Reliable Tool for Complex Synthesis

This compound is a valuable and reliable reagent for the protection of the guanidino group of arginine in peptide synthesis. Its well-balanced properties of stability and controlled lability, coupled with a straightforward synthesis, make it an attractive choice for researchers and drug development professionals. A thorough understanding of its reactivity, the mechanisms of protection and deprotection, and potential side reactions, as detailed in this guide, is essential for its successful implementation in the synthesis of complex peptides and other organic molecules. As the demand for sophisticated synthetic targets continues to grow, the strategic application of well-characterized reagents like Mds-Cl will remain a cornerstone of innovation in the chemical sciences.

References

-

Synthesis of (2) 4-Methoxy-2,3,5,6-tetramethylbenzenesulfonyl chloride. PrepChem.com. (URL: [Link])

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. (URL: [Link])

- US Patent 4487726A: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

4-Methoxybenzenesulfonyl chloride | C7H7ClO3S. PubChem. (URL: [Link])

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

- Side reactions in peptide synthesis: An overview.Bibliomed.

- Spps and side reactions in peptide synthesis. Slideshare.

- Common side reactions in peptide synthesis occurring on resin (a and b)...

- Supporting Inform

- Supplementary Inform

- Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis.

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. (URL: [Link])

- Electronic Supplementary Inform

- CXLV.-Synthesis of 4 : 6-Dimethoxy-2-&-methyl- arnin_oe t h y lbenzald ehy de. / - Zenodo.

-

4-Methoxy-2,6-dimethylbenzenesulphonyl (Mds): a new protecting group of the guanidino function in peptide synthesis. RSC Publishing. (URL: [Link])

- Amino Acid Deriv

-

Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. RSC Publishing. (URL: [Link])

- Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis.

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. (URL: [Link])

- Introduction to Cleavage Techniques. Thermo Fisher Scientific.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.

- WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Methoxy-2,6-dimethylbenzenesulphonyl (Mds): a new protecting group of the guanidino function in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride

Abstract

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride, commonly referred to as Mds-Cl, is a specialized arenesulfonyl chloride reagent with significant utility in modern organic synthesis. Its unique structural features—two ortho-methyl groups and a para-methoxy group—confer a distinct reactivity profile that makes it an invaluable tool, particularly for the protection of amine and guanidino functionalities in complex molecules like peptides. This guide elucidates the core mechanism of action of Mds-Cl, explores the causal relationship between its structure and reactivity, provides a detailed experimental protocol for its application, and presents key data to inform its effective use in research and development.

Introduction: The Unique Profile of Mds-Cl

Arenesulfonyl chlorides are a cornerstone class of reagents used to install sulfonyl groups onto nucleophiles, forming stable sulfonamides and sulfonate esters. Within this class, this compound (Mds-Cl) stands out. Its reactivity is not merely a function of the electrophilic sulfonyl chloride group but is intricately modulated by the electronic and steric effects of its substituted aromatic ring.

The primary application of Mds-Cl is in protecting group chemistry.[1] A protecting group is a molecular appendage that temporarily blocks a reactive functional group to prevent it from interfering with a chemical transformation elsewhere in the molecule.[2] The Mds group is particularly effective for protecting primary amines and the highly basic guanidino side chain of arginine during peptide synthesis.[3] Understanding its mechanism of action is crucial for optimizing its use and overcoming synthetic challenges.

Core Mechanism of Action: A Tale of Steric Acceleration

The fundamental reaction of Mds-Cl involves the nucleophilic substitution at the highly electrophilic sulfur atom.[4] The sulfur center is rendered electron-deficient by three electronegative atoms: two oxygens and one chlorine. This makes it a prime target for nucleophiles such as amines, alcohols, and thiols. Upon attack, the chloride ion is displaced as a good leaving group, resulting in the formation of a stable sulfonamide, sulfonate ester, or thiosulfonate.[5]

The general reaction pathway can be described as follows: R-NH₂ (Nucleophile) + Mds-Cl → Mds-NH-R (Sulfonamide) + HCl

While the reaction is a nucleophilic substitution, the precise mechanism (concerted SN2-like vs. stepwise addition-elimination) can depend on the specific reactants and conditions.[4] However, the most distinguishing feature of Mds-Cl's reactivity is the influence of its ortho-substituents.

The Ortho Effect: Counterintuitive Steric Acceleration

Conventional wisdom suggests that bulky groups near a reaction center should slow down a reaction due to steric hindrance.[6] For many sulfonyl chlorides, an ortho-substituent does indeed impede the approach of the nucleophile.[6] However, arenesulfonyl chlorides with two ortho-alkyl groups, like Mds-Cl, exhibit a phenomenon known as "steric acceleration."[7] These sterically hindered sulfonyl chlorides are often more reactive than their non-hindered counterparts.

This counterintuitive effect is attributed to the relief of ground-state steric strain upon moving to the transition state.[7] In the tetrahedral ground state of Mds-Cl, the two ortho-methyl groups cause significant steric repulsion with the sulfonyl oxygen atoms. As the nucleophile attacks and the geometry moves towards a more open trigonal bipyramidal transition state, this steric strain is partially relieved. This relief of strain lowers the activation energy of the reaction, thus accelerating the rate.[7]

Electronic Contribution of the Methoxy Group

The para-methoxy group is an electron-donating group. By donating electron density into the benzene ring through resonance, it slightly reduces the overall electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride. However, the powerful inductive effects of the sulfonyl oxygens and the overriding influence of steric acceleration mean that Mds-Cl remains a highly effective sulfonating agent.

The interplay of these steric and electronic factors gives Mds-Cl its unique reactivity, making it a robust and reliable reagent for specific synthetic applications.

Diagram 1: Proposed Mechanism of Sulfonamide Formation with Mds-Cl

Caption: Reaction mechanism highlighting steric acceleration in the transition state.

Application Profile: Mds-Cl as a Superior Protecting Group

The Mds group is widely employed for the protection of amines, particularly in the context of peptide synthesis. The resulting Mds-sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic environments, making it a robust protecting group.

Key Advantages of the Mds Protecting Group:

-

High Stability: Resistant to acidic conditions (e.g., trifluoroacetic acid, TFA) and basic conditions commonly used in peptide synthesis.

-

Orthogonal Removal: The Mds group can be cleaved under specific reductive conditions, allowing for orthogonal protection strategies where other groups (like Boc or Fmoc) can be removed without affecting the Mds-protected site.[1]

-

Guanidino Group Protection: It is particularly effective for protecting the highly nucleophilic guanidino group of arginine.[3] This prevents side reactions during peptide chain elongation.

Experimental Workflow: Protection of a Primary Amine with Mds-Cl

This protocol describes a general, self-validating procedure for the synthesis of an N-substituted Mds-sulfonamide from a primary amine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Notes |

| This compound (Mds-Cl) | 55661-08-0 | 234.70 g/mol | Purity ≥ 95%[8] |

| Primary Amine (R-NH₂) | Varies | Varies | Substrate |

| Triethylamine (TEA) or Pyridine | 121-44-8 | 101.19 g/mol | Base to neutralize HCl byproduct[9] |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Reaction solvent |

| Saturated aq. NaHCO₃ Solution | N/A | N/A | For aqueous work-up |

| Brine (Saturated aq. NaCl Solution) | N/A | N/A | For aqueous work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Drying agent |

| Ethyl Acetate & Hexanes | Varies | Varies | Solvents for TLC and chromatography |

Step-by-Step Protocol

-

Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) to the stirred solution. Cool the mixture to 0 °C using an ice-water bath.[9]

-

Reagent Addition: Add this compound (1.05 eq) portion-wise over 5-10 minutes. Causality Note: A slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine substrate. The reaction is performed at 0 °C to control the initial exotherm.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The product sulfonamide should have a higher Rf than the starting amine. The reaction is complete when the starting amine spot is no longer visible by TLC.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. Causality Note: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Mds-sulfonamide.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the sulfonamide bond will result in a characteristic downfield shift of the protons alpha to the nitrogen.

Diagram 2: Experimental Workflow for Amine Protection

Caption: A self-validating workflow for the Mds-protection of a primary amine.

Conclusion

This compound is a highly effective reagent whose mechanism of action is dominated by the principle of steric acceleration. The ortho-methyl groups, rather than hindering the reaction, facilitate it by relieving ground-state steric strain in the transition state. This unique reactivity, combined with the stability of the resulting sulfonamide, makes Mds-Cl an authoritative choice for the protection of amines and guanidino groups in multi-step organic synthesis. The robust and verifiable protocol provided herein serves as a reliable starting point for researchers aiming to leverage the distinct advantages of this powerful synthetic tool.

References

-

Rachon, J., & Demkowicz, S. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1406. Available at: [Link][7]

-

Yajima, H., & Fujii, N. (1985). U.S. Patent No. 4,487,726. Washington, DC: U.S. Patent and Trademark Office. Available at: [3]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. Available at: [Link][9]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][1]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link][2]

-

ChemUniverse. (n.d.). This compound [P72072]. Retrieved from [Link][8]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride molecular structure

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride: Structure, Reactivity, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal reagent in modern organic synthesis. The document delves into the nuanced details of its molecular architecture, exploring the interplay of steric and electronic factors that dictate its unique reactivity profile. Primarily utilized for the introduction of the highly robust 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) protecting group, this guide will elucidate the causal relationships between its structure and its function. We will cover its physicochemical properties, spectroscopic signature, detailed protocols for its application, and critical safety considerations. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent to leverage its capabilities in complex multi-step syntheses.

Introduction: Beyond a Standard Sulfonyl Chloride

In the vast arsenal of protecting groups available to the synthetic chemist, sulfonyl chlorides represent a cornerstone for the protection of amines, alcohols, and phenols.[1][2] However, not all sulfonyl chlorides are created equal. This compound, often abbreviated as Mds-Cl, distinguishes itself through the exceptional stability of the sulfonamides and sulfonate esters it forms. This stability is not an incidental property but a direct consequence of its unique molecular structure.

The primary utility of Mds-Cl lies in its ability to shield highly reactive functional groups from a wide array of harsh chemical environments, enabling complex molecular transformations elsewhere in the molecule. This guide will dissect the structural features of Mds-Cl to provide a foundational understanding of why it is a superior choice for syntheses demanding a robust, yet ultimately removable, protective shield.

Molecular Structure Analysis: A Symphony of Steric and Electronic Effects

The efficacy of this compound stems from a carefully balanced arrangement of functional groups on its core aromatic ring. Understanding this arrangement is key to predicting its behavior and optimizing its use.

Core Structural Components

The molecule can be deconstructed into four key components whose interplay defines its character:

-

Aromatic Benzene Core : Provides the rigid scaffold upon which the functional groups are arrayed.

-

Sulfonyl Chloride Group (-SO₂Cl) : The reactive center responsible for forming the protective bond. The sulfur atom is electrophilic and is the site of nucleophilic attack.

-

Ortho-Methyl Groups (-CH₃) : Positioned at carbons 2 and 6, these groups are the primary source of the molecule's unique steric profile.

-

Para-Methoxy Group (-OCH₃) : Located at carbon 4, this group exerts a significant electronic influence over the entire molecule.

Caption: General workflow for the protection of a primary amine using Mds-Cl.

Experimental Protocol: Protection of a Primary Amine

This protocol provides a representative, step-by-step methodology.

Objective: To protect a generic primary amine (R-NH₂) with this compound.

Materials:

-

Primary Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for reaction and workup

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equiv) and the base (e.g., pyridine, 1.5 equiv) in anhydrous DCM.

-

Causality: An inert atmosphere prevents reaction with atmospheric moisture. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. [3]2. Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Dissolve Mds-Cl (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is typically clean and proceeds to completion. TLC allows for visual confirmation that the starting amine has been fully converted to the higher Rf sulfonamide product.

-

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Mds-protected amine.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Deprotection

The exceptional stability of the Mds group necessitates specific and often harsh conditions for its removal. This is an advantage, as it will not be cleaved inadvertently. Common deprotection methods involve strong reducing conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents under specific conditions. This contrasts with less stable sulfonyl groups (like tosyl or nosyl) which can be cleaved under a wider, and sometimes overlapping, set of conditions.

Safety and Handling

As with all sulfonyl chlorides, Mds-Cl requires careful handling.

-

Corrosivity: The compound is corrosive and causes severe skin and eye burns. [4][5][6]* Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas. [7][4]This reaction can also cause pressure buildup in sealed containers. [3][8]* Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves. [5][9]* Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere to prevent degradation and pressure buildup. [5][6]

Conclusion

This compound is a highly specialized reagent whose molecular structure is deliberately tailored for a specific purpose: to provide an exceptionally robust protecting group for amines. The steric shielding from its ortho-methyl groups is the dominant structural feature, imparting a level of stability that few other protecting groups can match. This allows for the execution of complex and demanding synthetic transformations on other parts of a molecule with confidence. By understanding the intricate relationship between its structure and function, researchers can effectively harness the power of Mds-Cl to achieve their synthetic goals.

References

-

BuyersGuideChem. This compound | C9H11ClO3S. [Link]

-

ChemUniverse. This compound [P72072]. [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. [Link]

-

PubChem. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S. [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S. [Link]

-

Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubMed. MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

ResearchGate. 4-Cyano-2-methoxybenzenesulfonyl Chloride | Request PDF. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Methoxybenzyl Chloride. [Link]

-

Wikipedia. Protecting group. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride

Foreword: The Critical Role of Solubility in Synthesis and Development

In the intricate world of organic synthesis and drug development, the selection of an appropriate solvent is a pivotal decision that can dictate the success or failure of a reaction, purification process, or formulation. For a reagent as versatile and reactive as 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride, understanding its solubility profile is not merely a matter of convenience; it is a fundamental prerequisite for its effective application. This technical guide provides a comprehensive exploration of the solubility of this compound in common organic solvents, offering both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. By elucidating the interplay between the molecular structure of this sulfonyl chloride and the physicochemical properties of solvents, this guide aims to empower scientists to make informed decisions that enhance the efficiency, reproducibility, and safety of their work.

Physicochemical Properties of this compound

A thorough understanding of the inherent properties of this compound is essential to predict and rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₃S | [1] |

| Molecular Weight | 248.72 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

The molecular architecture of this compound, characterized by a substituted aromatic ring, a methoxy group, and a reactive sulfonyl chloride moiety, dictates its interactions with various solvents. The presence of the polar sulfonyl chloride and methoxy groups, contrasted with the nonpolar dimethylated benzene ring, results in a nuanced solubility profile.

Theoretical Solubility Profile: A Qualitative Assessment

While extensive quantitative solubility data for this compound is not widely published, a qualitative prediction of its solubility can be derived from the principle of "like dissolves like" and the known behavior of similar sulfonyl chlorides.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity and are aprotic, making them excellent candidates for dissolving the polar sulfonyl chloride without inducing solvolysis.[4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[4] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents are expected to effectively dissolve the compound.[4] However, the potential for side reactions under certain conditions should be considered. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is anticipated to be a suitable solvent.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups.[4] |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound; however, they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters.[4] This reactivity should be a primary consideration. |

| Nonpolar Solvents | Hexane, Cyclohexane | Low | The significant nonpolar character of these solvents makes them poor choices for dissolving the polar this compound.[5] |

| Water | Low (with reaction) | The compound is expected to have low solubility in water and will likely decompose upon contact due to the reactivity of the sulfonyl chloride group with water.[3][6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of public quantitative data, an experimental approach is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is saturated, a prerequisite for accurately measuring solubility.

-

Equilibration Time: Allowing sufficient time for equilibration (e.g., 24-48 hours) is crucial to ensure that the solvent is fully saturated with the solute. A self-validating step would be to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is essential for reproducibility and accurate data.

-

Filtration: The use of a 0.22 µm filter is critical to remove any undissolved microparticles, ensuring that only the dissolved solute is analyzed.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used (e.g., HPLC or GC). A validated method with a proper calibration curve is non-negotiable for trustworthy results.

Safety Considerations

This compound is a sulfonyl chloride and should be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][7] It is also moisture-sensitive and may react with water to release corrosive byproducts.[3][6]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a tightly sealed container in a cool, dry place away from moisture.[8]

Applications in Organic Synthesis

The solubility of this compound is of paramount importance in its primary application as a reagent in organic synthesis. Sulfonyl chlorides are widely used for:

-

Formation of Sulfonamides: They react with primary and secondary amines to form sulfonamides, a functional group present in many pharmaceutical compounds.[5]

-

Protection of Functional Groups: The sulfonyl group can be used as a protecting group for amines, phenols, and other functionalities. The choice of solvent is critical to ensure the efficiency of the protection and subsequent deprotection steps.[3][9]

The ability to dissolve this reagent in a suitable solvent is the first step in harnessing its synthetic utility.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents is limited, a strong understanding of its physicochemical properties and the principles of solubility allows for a robust qualitative assessment. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a reliable and self-validating methodology. By combining theoretical knowledge with empirical determination, researchers can confidently navigate the solvent landscape, ensuring the optimal performance of this valuable synthetic reagent.

References

- Solubility of Things. 4-Methoxybenzenesulfonyl chloride.

- ECHEMI.

- PubChem. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

- ChemicalBook. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.

- Thermo Fisher Scientific.

- ChemicalBook. This compound | 55661-08-0.

- Benchchem. An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.

- ChemicalBook. 98-68-0(4-Methoxybenzenesulfonyl chloride) Product Description.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Methoxybenzyl Chloride.

Sources

- 1. This compound | 55661-08-0 [chemicalbook.com]

- 2. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S | CID 562787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Stability and Storage of 4-Methoxy-2,6-dimethylbenzenesulfonyl Chloride for Research and Development Applications

Introduction

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride is a specialized sulfonylating agent employed in advanced organic synthesis. Its unique substitution pattern, featuring two sterically hindering ortho-methyl groups and an electron-donating para-methoxy group, imparts distinct reactivity profiles valuable in the synthesis of complex molecules, including peptides and other pharmaceutically relevant scaffolds.[1] The efficacy and reproducibility of synthetic protocols utilizing this reagent are, however, fundamentally dependent on its chemical integrity. As a highly reactive electrophile, its stability is a matter of critical concern for researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will explore the causal mechanisms of its degradation, establish field-proven protocols for handling and storage that constitute a self-validating system of preservation, and detail analytical methodologies for verifying its purity.

Physicochemical Profile and Inherent Reactivity

Understanding the molecular properties of this compound is foundational to appreciating its stability challenges. The molecule's reactivity is centered on the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55661-08-0 | [2][3][4] |

| Molecular Formula | C₉H₁₁ClO₃S | [2][3] |

| Molecular Weight | 234.7 g/mol | [2][3] |

| Appearance | Crystalline Solid | [5] |

| Melting Point | 106.36 °C (Predicted) | [2] |

| Density | 1.285 g/cm³ | [2] |

The reactivity of the sulfonyl chloride group is modulated by its aromatic substituents. While the para-methoxy group is electron-donating, which would typically decrease the electrophilicity of the sulfur center, the presence of two ortho-alkyl groups introduces a counterintuitive electronic effect. Studies on analogous ortho-substituted arenesulfonyl chlorides have shown that these groups can lead to an acceleration of nucleophilic substitution at the sulfonyl sulfur.[6] This enhanced reactivity, while beneficial for its intended synthetic applications, also renders the compound more susceptible to degradation by nucleophilic contaminants, most notably water.

Caption: Molecular structure highlighting the reactive sulfonyl chloride.

Primary Degradation Pathways

The principal mechanism of degradation for all sulfonyl chlorides is reaction with nucleophiles. For this compound, the most prevalent and insidious reactant is atmospheric moisture.

Hydrolysis: The Principal Threat

Sulfonyl chlorides react readily with water in an exothermic reaction to yield the corresponding sulfonic acid and hydrochloric acid.[7] This process is irreversible and represents the most common mode of sample degradation during storage and handling. The presence of the resulting sulfonic acid can interfere with subsequent reactions, alter pH, and reduce the effective molarity of the active reagent, leading to lower yields and inconsistent results.

Caption: The primary degradation pathway via hydrolysis.

Incompatibility with Nucleophiles and Bases

Beyond water, the reagent is incompatible with a range of common laboratory chemicals. Strong bases can promote hydrolysis and other decomposition reactions.[8] Alcohols and amines, often used as solvents or reactants, will readily react to form sulfonate esters and sulfonamides, respectively.[9][10] It is crucial to ensure that storage containers and handling equipment are free from such contaminants.

Thermal Decomposition

While stable under recommended storage conditions, exposure to high temperatures can cause decomposition.[8] Under fire conditions, hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen chloride gas can be formed.[8] This underscores the need for storage away from heat sources.

Recommended Handling and Storage Protocols

A disciplined approach to handling and storage is essential to preserve the integrity of this compound. The core principles are to maintain a Cool, Dry, and Inert environment at all times.

Table 2: Recommended Storage Conditions

| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |

| Temperature | 2-8°C (Refrigerated) | Room Temperature (<25°C) | Slows the kinetics of potential degradation pathways.[8][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Excludes atmospheric moisture, the primary reactant in hydrolysis.[12] |

| Container | Original manufacturer's bottle, tightly sealed. Preferably amber glass. | N/A | Ensures a clean, dry, and non-reactive container with a proven seal.[7] |

| Environment | Dry, well-ventilated area away from incompatible materials (bases, oxidizers). | N/A | Prevents accidental contact with reactive chemicals and ensures safety.[8][9] |

Protocol: Safe Handling of a New Reagent Bottle

This protocol is designed to minimize moisture exposure when accessing the reagent.

-

Equilibration: Before opening for the first time, remove the container from refrigerated storage and allow it to equilibrate to ambient laboratory temperature for at least 60 minutes.

-

Causality: This crucial step prevents condensation of atmospheric moisture onto the cold solid reagent upon opening the container.

-

-

Inert Atmosphere Operations: If possible, perform all manipulations inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is not available, work quickly in a fume hood.

-

Causality: Minimizes the time the reagent is exposed to ambient air.

-

-

Dispensing: Use a clean, dry spatula or powder funnel to weigh and dispense the required amount of the solid.

-

Purge and Seal: Before re-sealing the container, gently flush the headspace with a stream of dry nitrogen or argon.

-

Causality: This displaces any moist air that may have entered the container during handling.

-

-

Secure Storage: Tightly close the container cap and secure it with paraffin film for an extra barrier. Return the container to the recommended refrigerated storage.[8][13]

Assessing Compound Integrity and Stability

For ensuring the validity of experimental results, it is imperative to assess the purity of this compound, especially for older stock materials or if storage conditions may have been compromised.

Caption: Workflow for assessing the integrity of the reagent.

Table 3: Comparison of Analytical Methods for Purity Assessment

| Technique | Primary Application | Key Advantages | Key Limitations |

| ¹H NMR Spectroscopy | Structural confirmation & Purity | Provides detailed structural information; can detect and quantify hydrolysis product.[14][15] | Requires deuterated solvents; lower sensitivity for minor impurities. |

| Melting Point | Purity check | Fast, simple, and inexpensive. | Impurities typically depress and broaden the melting range, but this is not quantitative.[15] |

| GC-MS | Purity and impurity identification | Highly sensitive and specific for volatile impurities.[15][16] | The compound may require derivatization; potential for thermal degradation in the inlet. |

| Titrimetry | Quantification of active reagent | Accurate for determining total sulfonyl chloride content.[14] | Does not provide information on the nature of impurities. |

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[14]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Confirm the presence of characteristic peaks for the compound: singlets for the methoxy and methyl protons, and aromatic proton signals with appropriate chemical shifts and integrations.

-

Carefully inspect the baseline for the absence of new, broad peaks that could indicate the presence of the corresponding sulfonic acid (the primary hydrolysis product).

-

Integrate all peaks. The relative integration should match the expected proton count. The presence of significant unidentifiable peaks indicates impurity.

-

Conclusion

This compound is a potent and valuable reagent whose stability is intrinsically linked to its high reactivity. The primary pathway of degradation is hydrolysis, which can be effectively mitigated through disciplined adherence to storage and handling protocols centered on moisture exclusion. By maintaining a cool, dry, and inert environment and by analytically verifying the purity of the reagent before use, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. sfcchem.com. [Link]

-

SULPHURYL CHLORIDE. SD Fine-Chem. [Link]

- SAFETY DATA SHEET. carbosynth.com. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/A1B1A53D68378A58802582210042456C/ file/FS17472.pdf)

-

Sulfuryl chloride. Sciencemadness Wiki. [Link]

-

Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

-

How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [https://discovery.ucl.ac.uk/id/eprint/10040778/1/Org. Synth. 2017, 94, 198-216.pdf]([Link]. Synth. 2017, 94, 198-216.pdf)

-

This compound. BuyersGuideChem. [Link]

-

Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. ningboinno.com. [Link]

- 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. PubChem. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

This compound [P72072]. ChemUniverse. [Link]

-

Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

4-Methoxybenzenesulfonyl chloride. PubChem. [Link]

Sources

- 1. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. This compound | C9H11ClO3S - BuyersGuideChem [buyersguidechem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 55661-08-0 [chemicalbook.com]

- 5. 4-Methoxybenzenesulfonyl Chloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-メトキシベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]